molecular formula C12H7ClN6 B3099049 4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine CAS No. 134965-85-8

4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3099049
CAS No.: 134965-85-8
M. Wt: 270.68 g/mol
InChI Key: VKXBNSZBGQFCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine is a bicyclic heterocyclic compound featuring two fused pyrrolo[2,3-d]pyrimidine cores linked via a 4-chloro substitution (Fig. 1). This structure serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antiviral agents . Its reactivity at the 4-chloro position enables nucleophilic substitutions with amines, alcohols, or thiols, yielding diverse derivatives with tailored biological activities .

Properties

IUPAC Name

4-chloro-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN6/c13-9-7-2-4-19(11(7)17-5-15-9)12-8-1-3-14-10(8)16-6-18-12/h1-6H,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXBNSZBGQFCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=N2)N3C=CC4=C3N=CN=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134965-85-8
Record name 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine involves the following steps :

    Starting Material: 2-cyano-3-(1,3-dioxolane) ethyl propionate is dissolved in ethanol.

    Addition of Reagents: Alkali and formamidine acetate are added at room temperature.

    Reflux: The mixture is heated to reflux (78°C) and monitored using TLC.

    Concentration: The solvent is removed under reduced pressure.

    Acidification: 6M hydrochloric acid is added to adjust the pH to 1-2.

    Reaction Completion: The mixture is reacted at 50°C for 2-3 hours.

    Isolation: The product is precipitated, filtered, and dried to obtain 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.

    Chlorination: The hydroxy compound is then chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods

An improved seven-step synthesis from dimethyl malonate with a 31% overall yield has been described. This method is operationally simple and practical for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.

    Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine involves its role as a kinase inhibitor. It targets specific kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation, differentiation, and apoptosis. This makes it a valuable compound in cancer research and therapy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Amine derivatives (e.g., compounds 1–3 in ) exhibit moderate yields (27–86%), influenced by steric and electronic effects of substituents .
  • Halogenation (e.g., 5-iodo derivatives in ) requires controlled conditions (NBS/DCM) to avoid over-bromination .
  • Protecting groups like SEM (trimethylsilylethoxymethyl) enhance solubility and stability during subsequent reactions .

Physical and Spectral Properties

Melting points, NMR shifts, and mass data highlight structural differences:

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) ¹H NMR (δ, ppm) HRMS (m/z) [M+H]⁺
Parent Compound Not reported Not available 211.0978 (calc)
N-Phenyl-4-amine (1) 241 8.27 (s, H-2), 7.89 (d, Ar-H) 211.0981
N-(4-Fluorophenyl)-4-amine (2) 253 8.25 (s, H-2), 7.88 (dd, Ar-H) 229.0887
SEM-Protected derivative Not reported 3.50–3.70 (m, SEM-CH₂) 311.85 (calc)

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in compound 2) increase melting points due to enhanced intermolecular interactions .
  • ¹H NMR spectra consistently show aromatic protons (δ 7.2–8.3 ppm) and NH signals (δ 9.3–11.8 ppm) .

Key Observations :

  • Chloro substituents enhance electrophilicity, facilitating covalent binding to kinase targets (e.g., EGFR, JAK) .
  • Bulky aromatic groups (e.g., 2-chlorobenzyl in compound 26) improve antiviral potency by optimizing hydrophobic interactions .

Biological Activity

4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine (CAS: 134965-85-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as antiviral agents. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

  • Molecular Formula: C12H7ClN6
  • Molecular Weight: 270.68 g/mol
  • IUPAC Name: 4'-chloro-7H-4,7'-bipyrrolo[2,3-d]pyrimidine
  • Purity: 97%

The structural features of this compound are crucial for its biological activity, particularly the presence of the pyrrolo[2,3-d]pyrimidine scaffold, which has been associated with various pharmacological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of 4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine and its analogs against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The following findings summarize key aspects of its antiviral activity:

  • Structure-Activity Relationship (SAR): Research indicates that modifications at positions 4 and 7 of the pyrrolo[2,3-d]pyrimidine core can enhance antiviral efficacy. Compounds with electron-withdrawing groups demonstrated increased activity against ZIKV and DENV .
CompoundActivity Against ZIKVActivity Against DENV
Compound 1HighHigh
Compound 8ModerateHigh
Compound 11ModerateHigh

These compounds exhibited over 90% protection against DENV in preliminary assays, suggesting a promising avenue for developing new antiviral therapies .

Inhibition of CSF1R

In addition to its antiviral properties, this compound class has shown significant inhibition of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase implicated in various diseases. The following points summarize the findings related to CSF1R inhibition:

  • Selectivity and Potency: Pyrrolo[2,3-d]pyrimidines demonstrated subnanomolar enzymatic inhibition of CSF1R with excellent selectivity towards other kinases in the PDGFR family. This selectivity is critical for minimizing off-target effects in therapeutic applications .
CompoundIC50 (nM)Selectivity Ratio
Compound A<1>100
Compound B<5>50

Antiproliferative Activity

The antiproliferative effects of various pyrrolo[2,3-d]pyrimidine derivatives have also been documented. Notably, certain compounds exhibited enhanced activity against cancer cell lines compared to standard treatments:

  • Comparative Studies: Bis-pyrrolo[2,3-d]pyrimidines generally showed higher antiproliferative activity than their mono counterparts. This suggests that structural modifications can significantly influence biological outcomes .

Case Study 1: Antiviral Efficacy

In a study evaluating the efficacy of several pyrrolo[2,3-d]pyrimidine derivatives against ZIKV and DENV:

  • Methodology: Compounds were tested in vitro using infected cell lines.
  • Results: Compounds with specific substituents at the 4 and 7 positions showed enhanced antiviral activity compared to controls.

Case Study 2: CSF1R Inhibition

A recent investigation into CSF1R inhibitors revealed:

  • Findings: The most potent compounds displayed significant inhibition in cellular assays and were evaluated for pharmacokinetic properties.

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine and its derivatives?

The compound is typically synthesized via nucleophilic substitution reactions. A general method involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines (e.g., anilines or substituted benzylamines) in isopropanol with catalytic HCl. Reaction conditions include reflux for 12–48 hours, followed by pH adjustment, extraction, and recrystallization (yields: 16–94%) . Advanced routes may use phosphorous oxychloride (POCl₃) for chlorination or multi-step sequences involving cyclization and functionalization .

Q. How can the purity and structure of synthesized derivatives be confirmed?

Analytical methods include:

  • 1H/13C NMR : Peaks for pyrrolo-pyrimidine protons (e.g., δ 11.7–11.9 ppm for NH, δ 6.7–8.3 ppm for aromatic protons) .
  • HRMS : To confirm molecular weight (e.g., [M+H]+ calculated vs. observed values with <3 ppm error) .
  • Melting point : Consistency with literature data (e.g., 188–253°C for substituted analogs) .

Q. What is the role of this compound in kinase inhibition studies?

The compound acts as a kinase inhibitor scaffold. Its pyrrolo-pyrimidine core binds to ATP pockets of kinases (e.g., EGFR, VEGFR2, CDK2), disrupting phosphorylation and downstream signaling. Substitutions at the 4-position (e.g., aryl or alkyl groups) modulate selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in nucleophilic substitution reactions?

Key factors include:

  • Solvent choice : Isopropanol or ethanol with HCl catalysis enhances solubility and reactivity .
  • Temperature and time : Extended reflux (24–48 hours) improves conversion for sterically hindered amines .
  • Purification : Silica gel chromatography or recrystallization (e.g., methanol/chloroform) resolves byproducts .
  • Substituent effects : Electron-withdrawing groups on amines accelerate reactivity (e.g., 4-fluoroaniline yields 29–54%) .

Q. How can contradictory data on kinase selectivity be resolved?

Discrepancies arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies:

  • Dose-response curves : Determine IC50 values under standardized ATP levels (e.g., 10 μM ATP) .
  • Structural modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
  • Kinase profiling panels : Test against 50–100 kinases to identify off-target effects .

Q. What computational methods are used to design derivatives with enhanced bioavailability?

  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate compound-protein interactions to optimize binding kinetics (e.g., RMSD <2 Å over 100 ns) .
  • QSAR models : Corrogate substituent effects (e.g., halogen atoms improve potency but may reduce solubility) .

Q. How are in vivo pharmacokinetic properties evaluated for lead compounds?

  • Rodent studies : Administer 10–50 mg/kg orally or intravenously; measure plasma half-life (t½), Cmax, and AUC .
  • Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Tissue distribution : Radiolabeled compounds (e.g., ³H or ¹⁴C) quantify accumulation in target organs .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions .
  • Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to prevent side reactions during functionalization .
  • Catalytic optimization : Switch from HCl to Amberlyst-15 resin for recyclable acid catalysis .

Q. What strategies validate target engagement in cellular assays?

  • Cellular thermal shift assays (CETSA) : Measure protein stability shifts after compound treatment .
  • Western blotting : Detect reduced phosphorylation of downstream targets (e.g., ERK for EGFR inhibitors) .
  • CRISPR knockouts : Confirm loss of activity in kinase-deficient cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.